3,4-dimethoxypyridin-2-amine
Description
Properties
CAS No. |
1211578-58-3 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Pathways for 3,4 Dimethoxypyridin 2 Amine and Its Precursors
De Novo Synthesis Approaches to the 3,4-Dimethoxypyridine (B108619) Core
De novo synthesis refers to the construction of a complex molecule from simple, acyclic precursors. For the 3,4-dimethoxypyridine core, several strategies have been developed, starting from readily available materials like maltol (B134687) or employing multicomponent reactions to build the heterocyclic ring system efficiently.
Synthetic Routes Utilizing Maltol Derivatives
The synthesis is characterized by a sequence of reactions, typically including methylation, ammonification to form the pyridinone ring, chlorination, oxidation to an N-oxide, and finally, methoxy (B1213986) substitution to install the dimethoxy pattern. google.comgoogle.com A key intermediate in this pathway is 4-chloro-3-methoxy-2-methylpyridine-N-oxide, which is formed through the oxidation of 4-chloro-3-methoxy-2-methylpyridine. google.com This N-oxide is then subjected to methoxylation, typically using sodium methoxide, to yield the 3,4-dimethoxy-2-methylpyridine N-oxide. This sequence highlights a robust method for constructing the specifically substituted pyridine (B92270) core from a non-pyridine starting material.
Table 1: Key Steps in the Synthesis of the 3,4-Dimethoxypyridine Core from Maltol
| Step | Reaction | Key Reagents | Intermediate Formed |
|---|---|---|---|
| 1 | Methylation | Dimethyl phosphate, NaOH | 3-methoxy-2-methyl-4H-pyran-4-one |
| 2 | Ammonification | Concentrated ammonia (B1221849) water | 3-methoxy-2-methyl-4(1H)-pyridone |
| 3 | Chlorination | Phosphorus oxychloride (POCl₃) | 4-chloro-3-methoxy-2-picoline |
| 4 | Oxidation | Hydrogen peroxide, Acetic acid | 4-chloro-3-methoxy-2-methylpyridine N-oxide |
| 5 | Methoxy Substitution | Sodium methoxide (NaOMe) | 3,4-dimethoxy-2-methylpyridine N-oxide |
Methodologies Involving Substituted Pyridines
An alternative to de novo synthesis is the modification of an existing, pre-functionalized pyridine ring. This approach leverages commercially available or readily synthesized pyridine derivatives, which are then chemically altered to achieve the desired 3,4-dimethoxy substitution pattern.
One such strategy involves nucleophilic aromatic substitution on a suitably activated pyridine ring. For instance, a pyridine ring bearing leaving groups, such as chlorine atoms, at the C-4 position and a hydroxyl group at the C-3 position can serve as a precursor. The synthesis of 4-chloropyridine from 4-hydroxypyridine using reagents like phosphorus oxychloride (POCl₃) is a known transformation. researchgate.net This principle can be extended to more complex systems. For example, a 4,6-dichloro-3-hydroxypicolinonitrile can be selectively methoxylated at the C-4 position by treatment with sodium methoxide in methanol (B129727). google.com This reaction proceeds via nucleophilic displacement of the chloride ion by the methoxide ion, a common method for introducing alkoxy groups onto heterocyclic rings. Such methods demonstrate the utility of starting with a substituted pyridine to build towards the 3,4-dimethoxy core by sequential functionalization.
Multicomponent Reaction Pathways for Related Heterocycles
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are a powerful tool in heterocyclic chemistry for their efficiency and atom economy. While a specific MCR for the direct synthesis of 3,4-dimethoxypyridin-2-amine may not be established, general MCRs for pyridine synthesis are widely used and illustrate a viable de novo approach to the core ring structure.
The most famous of these is the Hantzsch pyridine synthesis, a four-component reaction involving an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia or ammonium (B1175870) acetate (B1210297). This reaction first produces a 1,4-dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine ring. The versatility of the Hantzsch synthesis allows for the creation of a wide array of substituted pyridines by varying the starting components. Other notable MCRs for pyridines include the Bohlmann-Rahtz synthesis. These reactions provide a convergent and flexible strategy for assembling the pyridine nucleus from simple, acyclic building blocks.
Synthesis of Key Intermediates Containing the 3,4-Dimethoxypyridine Moiety
The synthesis of stable, reactive intermediates is a cornerstone of organic synthesis, allowing for the stepwise and controlled construction of complex molecules. In the context of this compound, the 2-(chloromethyl) derivative is a particularly important precursor.
Preparation of 2-(Chloromethyl)-3,4-dimethoxypyridine (B69304) Hydrochloride
The synthesis of 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride is a critical step, as the chloromethyl group provides a reactive handle for further functionalization. This intermediate is typically prepared from the 3,4-dimethoxy-2-methylpyridine N-oxide obtained from the maltol route. google.comgoogle.com
The process involves two main transformations:
Hydroxymethylation : The 3,4-dimethoxy-2-methylpyridine N-oxide undergoes rearrangement in the presence of acetic anhydride to form 2-acetoxymethyl-3,4-dimethoxypyridine. This intermediate is then hydrolyzed, often using a base like sodium hydroxide, to yield 2-hydroxymethyl-3,4-dimethoxypyridine. google.com
Chlorination : The resulting 2-hydroxymethyl-3,4-dimethoxypyridine is then chlorinated to give the final product. A common and effective reagent for this transformation is thionyl chloride (SOCl₂). The reaction converts the primary alcohol into a chloromethyl group, and the product is typically isolated as a stable hydrochloride salt. google.comresearchgate.net
Table 2: Synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride
| Step | Starting Material | Key Reagents | Product |
|---|---|---|---|
| 1 | 3,4-dimethoxy-2-methylpyridine N-oxide | 1. Acetic anhydride 2. NaOH (hydrolysis) | 2-hydroxymethyl-3,4-dimethoxypyridine |
| 2 | 2-hydroxymethyl-3,4-dimethoxypyridine | Thionyl chloride (SOCl₂) | 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride |
Functionalization and Derivatization Protocols of Precursors
The 2-(chloromethyl)-3,4-dimethoxypyridine intermediate is valuable precisely because the C-Cl bond is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups at the 2-position of the pyridine ring.
The chlorine atom can be displaced by various nucleophiles, including amines, thiols, and cyanides, to create new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. For example, 2-(chloromethyl)pyridines readily react with secondary amines in the presence of a base to yield tertiary amines. scholaris.ca Similarly, reactions with nucleophiles such as thiocyanate, selenocyanate, and thiourea lead to the corresponding substituted dihydropyridine (B1217469) derivatives. These substitution reactions are fundamental for elaborating the core structure into more complex target molecules. The reactivity of the chloromethyl group makes it a versatile anchor point for derivatization, enabling the synthesis of a diverse library of compounds from a common precursor.
Table of Compounds
Optimization of Synthetic Yields and Purity
The efficient synthesis of this compound, a substituted pyridine derivative, relies heavily on the optimization of reaction parameters to maximize yield and ensure high purity. The introduction of the amino group at the C2 position of the pyridine ring is typically achieved via cross-coupling reactions, starting from a corresponding 2-halopyridine precursor, such as 2-bromo- or 2-chloro-3,4-dimethoxypyridine. The optimization of these coupling reactions is a key focus in both academic research and industrial production.
Catalytic Systems and Their Role in Synthetic Efficiency
The formation of the crucial carbon-nitrogen bond in the synthesis of 2-aminopyridine (B139424) derivatives is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. The choice of the catalytic system is paramount, as it directly influences reaction rates, yields, and substrate scope. Two of the most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Goldberg reaction. wikipedia.org
Palladium-Catalyzed Systems (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of C-N bonds. wikipedia.org The catalytic cycle involves a palladium(0) species, which undergoes oxidative addition with the aryl halide (e.g., 2-chloro-3,4-dimethoxypyridine). The resulting palladium(II) complex then reacts with the amine, and subsequent reductive elimination yields the desired 2-aminopyridine product and regenerates the catalyst. jk-sci.comlibretexts.org
The efficiency of this process is highly dependent on the choice of phosphine ligand coordinated to the palladium center. The development of sterically hindered and electron-rich ligands has been instrumental in expanding the reaction's scope and improving its efficiency, particularly for less reactive heteroaryl chlorides. jk-sci.com For the amination of 2-halopyridines, bidentate phosphine ligands such as Xantphos and BINAP have proven effective, often leading to higher reaction rates and improved yields compared to monodentate ligands. wikipedia.orgmdpi.com An optimized system for a similar transformation involved a dichlorobis(triphenylphosphine)Pd(II) catalyst in conjunction with the ligand Xantphos. mdpi.com
Copper-Catalyzed Systems (Goldberg Reaction)
An economical and effective alternative to palladium catalysis is the Goldberg reaction, which utilizes a copper catalyst. nih.gov This method is particularly attractive for large-scale synthesis due to the lower cost of copper compared to palladium. nih.gov The catalytic system typically consists of a copper(I) salt, such as copper(I) iodide (CuI), and a ligand. nih.govnih.gov
For the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine, a highly effective catalyst can be formed in situ from CuI and 1,10-phenanthroline. nih.govnih.gov This system has demonstrated high yields with low catalyst loadings (as low as 0.5–3 mol%), making it a practical choice for industrial applications. nih.gov Diamine ligands, in general, are considered excellent candidates for promoting the Goldberg reaction. nih.gov
The following table summarizes and compares the key features of these catalytic systems as they would apply to the synthesis of this compound.
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Goldberg) |
| Metal Center | Palladium (Pd) | Copper (Cu) |
| Typical Precursor | Pd(OAc)₂, Pd₂(dba)₃ | CuI |
| Key Ligands | Bulky, electron-rich phosphines (e.g., Xantphos, BINAP) | Diamines (e.g., 1,10-phenanthroline) |
| Substrate Scope | Very broad; effective for chlorides, bromides, iodides, and triflates. nih.gov | Primarily effective for bromides and iodides. |
| Advantages | High functional group tolerance, generally high yields. wikipedia.org | Economical, low catalyst loading, suitable for large scale. nih.gov |
| Disadvantages | High cost of palladium and complex ligands. acsgcipr.org | Can require harsher conditions than palladium systems. wikipedia.org |
Reaction Condition Optimization for Industrial and Academic Scale
Optimizing reaction conditions is crucial for transitioning a synthetic procedure from a laboratory (academic) scale to a large-scale (industrial) process. The goals are to maximize yield and purity while ensuring the process is safe, cost-effective, and environmentally sustainable. nih.gov
Academic Scale Optimization
At the academic or laboratory scale, the focus is often on maximizing yield and exploring the substrate scope. For the synthesis of a target like this compound via cross-coupling, optimization would involve screening several key parameters:
Precursor: The reactivity of the 2-halopyridine precursor is critical. 2-bromopyridines are commonly used as they offer a good balance of reactivity and stability. nih.gov
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is frequently used in Buchwald-Hartwig reactions, while potassium phosphate (K₃PO₄) is common in Goldberg reactions. mdpi.comnih.gov The choice and amount of base can significantly impact conversion rates.
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed to prevent unwanted side reactions. jk-sci.com The reaction is performed under an inert atmosphere (nitrogen or argon) to protect the oxygen-sensitive catalyst. mdpi.com
Temperature: These reactions usually require heating, often to the reflux temperature of the solvent (e.g., 80–110 °C), to achieve a reasonable reaction rate. jk-sci.comnih.gov
The table below illustrates typical conditions for the synthesis of 2-aminopyridines on a laboratory scale, based on a copper-catalyzed Goldberg reaction.
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | 2 | K₃PO₄ | t-AmOH | Reflux | 8 | 85 |
| 2 | 1 | K₃PO₄ | Toluene | Reflux | 8 | 95 |
| 3 | 2 | K₂CO₃ | Toluene | Reflux | 8 | 94 |
| Data derived from studies on the synthesis of N-methyl-N-(2-pyridyl)formamide from 2-bromopyridine using a CuI/1,10-phenanthroline catalyst system. researchgate.net |
Industrial Scale Optimization
For industrial production, the considerations shift towards economic viability and process efficiency. nih.gov While high yield is still important, factors like reagent cost, catalyst loading, ease of workup, and safety become dominant. nih.gov
Catalyst and Ligand Choice: The high cost of palladium and sophisticated phosphine ligands often makes the copper-catalyzed Goldberg reaction more appealing for large-scale synthesis. nih.govacsgcipr.org The use of an inexpensive and readily available ligand like 1,10-phenanthroline is a significant advantage. nih.gov
Catalyst Loading: Minimizing the amount of transition metal catalyst is a primary goal to reduce costs and simplify purification by lowering residual metal content in the final product. Successful Goldberg reactions have been reported with catalyst loadings as low as 0.5-1.0 mol%. nih.govresearchgate.net
Solvent and Reagent Management: The choice of solvent is critical, with a preference for those that are less toxic, recyclable, and cost-effective. Toluene is often preferred over solvents like dioxane. nih.govacsgcipr.org A simple workup, such as direct filtration, distillation, or recrystallization of the product, is highly desirable to avoid complex and costly chromatographic purification. researchgate.net
Process Safety: Reaction temperature and pressure must be carefully controlled. Running reactions at or near atmospheric pressure and at moderate temperatures is preferred. The thermal stability of all reactants, intermediates, and products must be thoroughly evaluated.
By carefully selecting an economical catalytic system, such as CuI/1,10-phenanthroline, and optimizing conditions for low catalyst loading and simple product isolation, the synthesis of this compound can be made efficient and viable for large-scale industrial production. nih.gov
Chemical Transformations and Derivatization of 3,4 Dimethoxypyridin 2 Amine Derivatives
Reactivity of the Amine Moiety and its Functional Group Interconversions
The 2-amino group in 3,4-dimethoxypyridin-2-amine is a key site for chemical modifications. Its nucleophilic character allows for a variety of functional group interconversions, which are fundamental in the synthesis of more complex molecules. These transformations are crucial for altering the electronic and steric properties of the parent compound, thereby influencing its biological activity and chemical reactivity.
Common functional group interconversions involving the amine moiety include:
Acylation: The amine group readily reacts with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This transformation is often employed to protect the amine group or to introduce specific acyl functionalities. solubilityofthings.com
Diazotization: Treatment of the 2-aminopyridine (B139424) with nitrous acid can lead to the formation of a diazonium salt. While often unstable, these intermediates can be subjected to various subsequent reactions to introduce a range of substituents at the 2-position of the pyridine (B92270) ring.
Formation of Schiff Bases: Condensation of the primary amine with aldehydes or ketones yields imines, also known as Schiff bases. These compounds can serve as versatile intermediates for further synthetic elaborations. almerja.com
These interconversions are foundational steps in many multi-step syntheses, providing access to a diverse range of derivatives. solubilityofthings.comfiveable.me The choice of reaction depends on the desired final product and the compatibility of other functional groups within the molecule.
Alkylation and Arylation Reactions on the Pyridine Nitrogen or Amine Group
Alkylation and arylation reactions provide a direct means to introduce carbon-based substituents onto either the pyridine nitrogen or the exocyclic amine group of this compound derivatives. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.
N-Alkylation of the Pyridine Ring: The pyridine nitrogen can be alkylated using various alkylating agents, such as alkyl halides. This reaction typically leads to the formation of a pyridinium (B92312) salt.
N-Alkylation of the Amine Group: The 2-amino group can also undergo alkylation. nih.gov To favor alkylation at the exocyclic amine over the pyridine nitrogen, the reaction conditions can be modulated, for instance, by using a strong base to deprotonate the amine first.
N-Arylation: The introduction of aryl groups can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of N-aryl-2-aminopyridine derivatives. mdpi.com
These reactions significantly expand the structural diversity of this compound derivatives, enabling the synthesis of compounds with tailored electronic and steric properties.
Cyclocondensation and Heterocyclic Annulation Reactions
Cyclocondensation and heterocyclic annulation reactions are powerful tools for constructing fused heterocyclic systems from 2-aminopyridine derivatives. These reactions involve the formation of one or more new rings, leading to complex polycyclic structures.
The reaction of 2-aminopyridine derivatives with appropriate precursors can lead to the formation of fused benzimidazole (B57391) systems. For instance, the reaction with o-phenylenediamine (B120857) derivatives or their synthetic equivalents can result in the construction of a pyrido[1,2-a]benzimidazole (B3050246) scaffold. mdpi.comresearchgate.net These reactions often proceed through the formation of an amidine intermediate followed by an intramolecular cyclization. mdpi.com The use of transition metal catalysts or hypervalent iodine reagents can facilitate these transformations. mdpi.comrsc.org
Table 1: Synthesis of Fused Benzimidazole Derivatives
| Starting Material | Reagent | Product | Reference |
| 2-Aminopyridine | 2-Iodoarylboronic acids | Pyrido[1,2-a]benzimidazoles | mdpi.com |
| o-Haloarylamidines | CuI or strong base | Ring-fused benzimidazoles | mdpi.com |
| Aryl amidines | Phenyliodine(III) diacetate | Pyrido[1,2-a]benzimidazoles | mdpi.com |
The 2-amino group of 3,4-dimethoxypyriin-2-amine can participate in cyclization reactions to form fused thiazole (B1198619) and thiadiazole rings.
Thiazole Formation: The Hantzsch thiazole synthesis is a classic method that can be adapted to form thiazole rings fused to the pyridine core. derpharmachemica.com This typically involves the reaction of the 2-aminopyridine with an α-haloketone. derpharmachemica.comnih.gov The versatility of this method allows for the introduction of various substituents on the resulting thiazole ring. organic-chemistry.orgresearchgate.net
Thiadiazole Formation: 1,3,4-Thiadiazole derivatives can be synthesized from 2-aminopyridine precursors. One common approach involves the reaction with thiosemicarbazide (B42300) followed by cyclization, which can be promoted by reagents like phosphorus oxychloride or by oxidative methods. organic-chemistry.orgnih.govresearchgate.netencyclopedia.pub
Table 2: Synthesis of Thiazole and Thiadiazole Adducts
| Starting Material | Reagent | Product | Reference |
| 2-Aminothiazole | α-Bromo-3-methoxyacetophenone | Imidazo[2,1-b]thiazole | nih.gov |
| Thiosemicarbazide | Carboxylic acids, POCl₃ | 2-Amino-1,3,4-thiadiazoles | researchgate.netencyclopedia.pub |
| Semicarbazones/Thiosemicarbazones | Iodine | 2-Amino-1,3,4-oxadiazoles/thiadiazoles | nih.gov |
Similar to thiadiazoles, oxadiazole rings can be constructed from 2-aminopyridine derivatives. The synthesis of 1,3,4-oxadiazoles often involves the cyclization of acylhydrazide intermediates. organic-chemistry.orgmdpi.com These reactions can be mediated by dehydrating agents or through oxidative cyclization pathways. The resulting oxadiazole-containing compounds are of interest due to their diverse biological activities. mdpi.comnih.govrjptonline.org
Table 3: Synthesis of Oxadiazole Frameworks
| Starting Material | Reagent | Product | Reference |
| Thiosemicarbazides | Tosyl chloride/pyridine | 2-Amino-1,3,4-oxadiazoles | organic-chemistry.org |
| Hydrazides | Methyl ketones, K₂CO₃ | 1,3,4-Oxadiazoles | organic-chemistry.org |
| Phenyl acetic acid derivatives | Thiosemicarbazide, POCl₃ | 5-Substituted-1,3,4-oxadiazole-2-amines | nih.gov |
The synthesis of quinazolin-4(3H)-ones from 2-aminobenzamide (B116534) precursors is a well-established area of research. organic-chemistry.orgmdpi.commdpi.comnih.gov While not directly derived from this compound, the synthetic strategies employed are relevant to the broader class of 2-aminoazine derivatives. These methods often involve the condensation of a 2-aminobenzamide with a one-carbon synthon, such as an orthoester or an aldehyde, followed by cyclization. organic-chemistry.orgnih.gov Metal-catalyzed and oxidative methods have also been developed to facilitate the synthesis of these important heterocyclic compounds. organic-chemistry.orgmdpi.com
Table 4: Synthesis of Quinazolin-4(3H)-one Derivatives
| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |
| 2-Aminobenzamides | Orthoesters | Acetic acid | Quinazolin-4(3H)-ones | nih.gov |
| 2-Aminobenzamides | Styrenes | p-TsOH, DMSO | Quinazolin-4(3H)-ones | mdpi.com |
| 2-Halobenzamides | Nitriles | Cu catalyst, tBuOK | Quinazolin-4(3H)-ones | organic-chemistry.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Dimethoxypyridin 2 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3,4-dimethoxypyridin-2-amine derivatives. Both ¹H and ¹³C NMR provide detailed insights into the chemical environment of individual atoms.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons in a molecule, their relative numbers, and their electronic environments. For amine compounds, the chemical shift of protons attached to the nitrogen atom can vary and is influenced by factors like hydrogen bonding and the concentration of the sample. libretexts.org Typically, these N-H protons appear in the range of 0.5-5.0 ppm. libretexts.org Protons on carbons adjacent to the amine group usually resonate between 2.3 and 3.0 ppm. libretexts.org The addition of deuterium (B1214612) oxide (D₂O) can be used to confirm the presence of -NH protons, as they will exchange with deuterium, causing their signals to disappear from the spectrum. libretexts.org In the case of aromatic amines like aniline, the N-H stretching absorptions are observed in the 3400 to 3500 cm⁻¹ region in the infrared spectrum. libretexts.org
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in a ¹³C NMR spectrum are indicative of the electronic environment of the carbon atoms. For instance, in dimethylamine, due to the molecule's symmetry, both carbon atoms are equivalent and thus show only a single chemical shift. docbrown.info In more complex molecules like propan-2-amine, which has three carbon atoms in two different chemical environments, two distinct signals are observed. docbrown.info
Interactive Data Table: Representative NMR Data for Amine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent | Reference |
| 4-methoxy-N-p-tolylaniline | 7.12 – 6.91 (m, 4H), 6.92–6.69 (m, 4H), 3.78 (s, 3H), 2.27 (s, 3H) | 154.60, 142.3, 136.5, 129.6, 129.2, 121.0, 116.50, 114.6, 55.6, 20.7 | CDCl₃ | rsc.org |
| 4-chloro-N-(4-methoxyphenyl)aniline | 7.12 (d, J = 8.8 Hz, 1H), 7.02 (d, J = 8.7 Hz, 1H), 6.84 (d, J = 8.9 Hz, 1H), 6.79 (d, J = 8.8 Hz, 1H) | 155.5, 143.8, 135.1, 129.0, 123.9, 122.5, 116.6, 114.7, 55.6 | CDCl₃ | rsc.org |
| propan-2-amine | 6:1:2 proton ratio | Two distinct signals | CDCl₃ | docbrown.infodocbrown.info |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the elemental composition of a molecule. nih.govresearchgate.net By providing a highly accurate mass measurement, HRMS allows for the calculation of a unique molecular formula. This technique is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions.
For instance, in the study of trimethoprim (B1683648) oxidation products, HRMS was crucial in identifying the molecular formulas of various isomers. mdpi.com The high mass accuracy of the measurements, often within a few parts per million (ppm), provides a high degree of confidence in the assigned molecular formula. researchgate.netmdpi.com The "nitrogen rule" in mass spectrometry is a useful guideline which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org
Interactive Data Table: HRMS Data for Amine Derivatives
| Compound | Ionization Mode | Observed m/z | Molecular Formula | Reference |
| 4-methoxy-N-p-tolylaniline | ESI | 212 (M⁺ - H) | C₁₄H₁₅NO | rsc.org |
| 2,4-difluoro-N-phenylaniline | ESI | 204 (M⁺ - H) | C₁₂H₉F₂N | rsc.org |
| Trimethoprim Oxidation Product | ESI-MS/MS | 322 | C₁₄H₁₈N₄O₅ | mdpi.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are complementary techniques that provide information about the functional groups present in a molecule and its electronic transitions, respectively.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups in a molecule by detecting their characteristic vibrational frequencies. For primary amines (RNH₂), two N-H stretching bands are typically observed in the region of 3200-3500 cm⁻¹. wpmucdn.comorgchemboulder.com Secondary amines (R₂NH) show a single N-H stretching band in the same region, while tertiary amines (R₃N) show no N-H stretch. wpmucdn.comorgchemboulder.com The N-H bending vibration for primary amines appears around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines is typically found between 1335-1250 cm⁻¹. orgchemboulder.com
Ultraviolet-Visible (UV-Vis) Spectrophotometry: UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Aromatic imines, for example, exhibit characteristic absorption bands in the UV-Vis region corresponding to π–π* and n–π* transitions. mdpi.comnih.gov The position and intensity of these absorption bands can be influenced by the chemical structure of the imine and its environment. mdpi.comnih.gov
Interactive Data Table: Spectroscopic Data for Functional Group Analysis
| Technique | Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
| IR Spectroscopy | Primary Amine (N-H stretch) | 3200-3500 (two bands) | wpmucdn.comorgchemboulder.com |
| IR Spectroscopy | Secondary Amine (N-H stretch) | 3200-3500 (one band) | wpmucdn.comorgchemboulder.com |
| IR Spectroscopy | Primary Amine (N-H bend) | 1650-1580 | orgchemboulder.com |
| IR Spectroscopy | Aromatic Amine (C-N stretch) | 1335-1250 | orgchemboulder.com |
| UV-Vis Spectroscopy | Aromatic Imines (π–π* and n–π*) | Varies (e.g., up to 800 nm in some compositions) | mdpi.comnih.gov |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Conformation Analysis
SCXRD has been instrumental in elucidating the structures of complex molecules, including those with biological relevance. nih.gov For pyridine (B92270) derivatives, SCXRD can reveal specific features of their molecular structures and the influence of substituents on their crystal packing. researchgate.net The data obtained from SCXRD, such as unit cell parameters and space group, are essential for a complete structural characterization. For example, the analysis of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole confirmed its structure and revealed details about intermolecular interactions like π–π stacking. mdpi.com
Specialized Spectroscopic Techniques (e.g., Difference Spectrophotometry for Analysis in Complex Matrices)
In addition to the standard spectroscopic methods, specialized techniques are often employed for the analysis of compounds in complex mixtures or to gain more specific structural information.
Difference Spectrophotometry: This technique enhances the selectivity and accuracy of spectrophotometric analysis, particularly for samples containing interfering substances. slideshare.net It works by measuring the difference in absorbance between two equimolar solutions of the analyte under different chemical conditions, such as varying pH. slideshare.net This allows for the determination of a substance's spectrum without interference from the matrix.
Derivative Spectrophotometry: This method involves converting a normal absorption spectrum into its derivative (first, second, or higher order). nih.gov This mathematical manipulation can help to resolve overlapping spectral bands and remove background interference, thereby improving the quantification of the analyte in a complex mixture. slideshare.netnih.gov Both difference and derivative spectrophotometry have been successfully applied to the analysis of pharmaceutical preparations containing multiple active ingredients. nih.gov
These advanced spectroscopic techniques, when used in combination, provide a powerful arsenal (B13267) for the comprehensive characterization and structural elucidation of this compound and its derivatives, paving the way for a deeper understanding of their chemical behavior and potential applications.
Computational Chemistry and Theoretical Modeling of 3,4 Dimethoxypyridin 2 Amine and Its Analogues
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, geometry, and reactivity of molecules. nih.gov These computational methods allow for the prediction of various molecular properties from first principles. nih.gov For aminopyridine derivatives, DFT is widely used to optimize molecular geometry, calculate frontier molecular orbital energies (HOMO and LUMO), and map the molecular electrostatic potential (MEP).
Research on aminopyridine analogues demonstrates that methods like B3LYP with basis sets such as 6-311++G(d,p) provide a reliable balance of accuracy and computational cost for calculating molecular properties. researchgate.net The optimized geometry provides the most stable three-dimensional arrangement of the atoms, yielding key data on bond lengths and angles. nih.govnih.gov
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a significant indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.govresearchgate.net For instance, in a study of various aminopyridine coordination compounds, the HOMO-LUMO gap was used to predict relative chemical activity. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is another critical output of DFT calculations. It visualizes the charge distribution on the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). nih.gov This information is invaluable for predicting how the molecule will interact with other chemical species, including biological targets. researchgate.net
Table 1: Representative DFT-Calculated Properties for Aminopyridine Analogues
| Compound/Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Clevudine | B3LYP/6-311++G(d,p) | -6.91 | -1.13 | 5.78 |
| Telbivudine | B3LYP/6-311++G(d,p) | -6.54 | -1.23 | 5.31 |
Note: Data is for illustrative analogue compounds to demonstrate typical DFT outputs. researchgate.netnih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govacs.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.
Studies on 2-aminopyridine (B139424) derivatives have shown their potential as inhibitors for various enzymes, and molecular docking has been key to understanding their mechanism of action. nih.govtandfonline.comdovepress.com For example, docking studies of 2-aminopyridine analogues into the active site of Janus kinase 2 (JAK2) revealed critical hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. dovepress.com Similarly, novel 2-aminopyridine-based derivatives designed as Cyclin-Dependent Kinase 9 (CDK9) inhibitors were analyzed using docking, which confirmed that the 2-aminopyridine scaffold forms crucial hydrogen bonds with hinge region residues of the kinase, such as Cys106. tandfonline.com
The binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the strength of the interaction, with more negative values indicating stronger binding. Key interactions typically observed include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, in the study of aminopyridine derivatives as potential anticancer agents, docking revealed significant binding affinities with multiple protein targets in cell signaling pathways. rsc.org
Table 2: Molecular Docking Results for Representative 2-Aminopyridine Analogues
| Compound Class | Target Protein | Key Interacting Residues | Docking Score (kcal/mol) |
|---|---|---|---|
| 2-Aminopyridine Derivatives | CDK9 | Cys106, Asp106, Ser115 | Not specified |
| 2-Aminopyrimidine (B69317) Derivatives | HDAC6 | Phe680, Arg673 | Not specified |
| 2-Aminopyridine Derivatives | JAK2 | Not specified | Not specified |
Note: This table summarizes findings from various studies on aminopyridine analogues. acs.orgtandfonline.comdovepress.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationships (QSAR)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for rational drug design. nih.gov They aim to correlate the chemical structure of compounds with their biological activity. researchgate.netmdpi.com QSAR models use statistical methods to create mathematical equations that relate molecular descriptors (physicochemical, electronic, steric) to the observed activity, enabling the prediction of the activity of new, unsynthesized compounds. researchgate.net
For aminopyridine derivatives, various QSAR models have been developed to understand the structural requirements for inhibiting specific enzymes. A study on 2-aminopyridine derivatives as nitric oxide synthase inhibitors developed a statistically significant QSAR model, revealing that pharmacophoric features like hydrogen bond acceptors, donors, and aromatic groups are crucial for activity. researchgate.net Another study on aminopyridine-based JNK inhibitors also successfully constructed QSAR models to screen for potent kinase inhibitors. mdpi.com
These models are validated using internal and external validation techniques, with statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²) indicating the model's predictive power. researchgate.netresearchgate.net For instance, a 3D-QSAR study on JAK2 inhibitors yielded robust CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models with high predictive ability (q² > 0.6). dovepress.com The contour maps generated from these models visually guide chemists in modifying the lead structure to enhance activity, for example, by indicating where bulky groups or electronegative groups would be favorable.
Table 3: Statistical Validation of QSAR Models for Aminopyridine Analogues
| QSAR Model Type | Target | q² (Cross-validated) | r² (Non-cross-validated) |
|---|---|---|---|
| 3D-QSAR | Nitric Oxide Synthase | 0.832 | 0.895 |
| CoMFA (3D-QSAR) | PLK1 Inhibitors | 0.628 | 0.905 |
| CoMSIA (3D-QSAR) | PLK1 Inhibitors | 0.580 | 0.895 |
| CoMFA (3D-QSAR) | JAK2 Inhibitors | 0.606 | 0.919 |
Note: Data compiled from QSAR studies on various aminopyridine analogues. dovepress.comresearchgate.netresearchgate.net
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
For aminopyridine derivatives, Hirshfeld surface analysis has been used to detail the nature of their crystal packing. researchgate.netnih.govnih.gov These studies consistently show that hydrogen bonds, such as N-H···N and N-H···S, and van der Waals interactions, particularly H···H, C···H, and S···H contacts, are the dominant forces. researchgate.netnih.gov For example, in the crystal structure of 4-aminopyridinium (B8673708) thiocyanate–4-aminopyridine, Hirshfeld analysis revealed that H···H (36.6%), C···H/H···C (20.4%), and S···H/H···S (19.7%) interactions were the most significant contributors to the crystal packing. nih.gov
This detailed analysis of non-covalent interactions is crucial for understanding the solid-state properties of a compound, including its stability and solubility, which are important considerations in materials science and pharmaceutical development.
Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Aminopyridine Analogues
| Compound | H···H (%) | C···H/H···C (%) | N···H/H···N (%) | S···H/H···S (%) | Other (%) |
|---|---|---|---|---|---|
| 4-aminopyridinium thiocyanate–4-aminopyridine (1/1) | 36.6 | 20.4 | 13.4 | 19.7 | 9.9 |
| A Ni(II) coordination compound with 2-aminopyridine | 34.0 | 25.5 | 11.2 | 21.8 (S···H) | 7.5 |
Note: Data compiled from studies on aminopyridine derivatives and their coordination complexes. researchgate.netnih.gov
Predictive Modeling of Chemical Reactivity and Selectivity
Predictive modeling of chemical reactivity and selectivity is a key application of computational chemistry that helps in understanding reaction mechanisms and designing synthetic routes. nih.gov DFT-derived parameters are central to these predictions. As mentioned in section 5.1, the HOMO and LUMO energies and the MEP map are primary indicators of reactivity. researchgate.netnih.gov A small HOMO-LUMO gap generally implies high chemical reactivity. nih.gov The MEP map identifies the most probable sites for nucleophilic and electrophilic attack.
For aminopyridine systems, these models can predict their behavior in chemical reactions. For instance, the nitrogen atoms in the pyridine (B92270) ring and the amino group are typically nucleophilic centers, as can be confirmed by MEP analysis showing negative potential in these regions. The precise reactivity and regioselectivity of a reaction can be further modeled by calculating the activation energies for different possible reaction pathways.
Medicinal Chemistry and Biological Activity Studies of 3,4 Dimethoxypyridin 2 Amine Containing Compounds
Role as a Core Scaffold in Proton Pump Inhibitor (PPI) Chemistry
The 3,4-dimethoxypyridine (B108619) moiety is a cornerstone in the development of proton pump inhibitors (PPIs), a class of drugs that potently suppress gastric acid secretion. These agents are widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.
Structure-Activity Relationship (SAR) Studies in PPI Analogues (e.g., Pantoprazole)
The proton pump inhibitor pharmacophore generally consists of a 2-pyridylmethylsulfinylbenzimidazole structure. nih.gov Pantoprazole (B1678409), a prominent PPI, features a (3,4-dimethoxypyridin-2-yl)methylsulfinyl group attached to a substituted benzimidazole (B57391) ring. nih.gov The synthesis of pantoprazole involves the condensation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-2-mercaptobenzimidazole, followed by oxidation. researchgate.netmdpi.com
Structure-activity relationship (SAR) studies have shed light on the critical role of the substituents on the pyridine (B92270) ring. The methoxy (B1213986) group at the 4-position of the pyridine ring is particularly important. It donates electrons through resonance to the pyridine nitrogen, which increases the nucleophilic character of the unionized pyridine nitrogen. nih.gov This enhanced nucleophilicity facilitates the intramolecular nucleophilic attack at the C2 position of the benzimidazole ring, a key step in the formation of the active sulfenamide (B3320178) and sulfenic acid forms of the drug. nih.gov The pKa of the pyridine nitrogen in pantoprazole is 3.83, which ensures its protonation and selective accumulation in the acidic environment of the parietal cells. nih.gov
| PPI Analogue | Key Structural Feature on Pyridine Ring | Impact on Activity |
|---|---|---|
| Pantoprazole | 3,4-dimethoxy | The 4-methoxy group enhances the nucleophilicity of the pyridine nitrogen, facilitating activation. nih.gov |
| Rabeprazole | Methoxypropoxy | Contributes to a higher pKa1, leading to greater accumulation in parietal cells and high reactivity. nih.gov |
| Lansoprazole | Trifluoroethoxy | Despite the inductive pull of fluorine atoms, the ether oxygen can still donate electrons, contributing to the activation process. nih.gov |
Mechanistic Aspects of Biological Action (e.g., Covalent Binding to H+/K+-ATPase)
Proton pump inhibitors are prodrugs, meaning they are administered in an inactive form and require activation in the body. nih.gov The activation process is initiated by two protonation steps that occur readily in the highly acidic environment of the parietal cells. nih.gov The first protonation occurs on the pyridine nitrogen, which leads to the accumulation of the drug at its site of action. nih.govnih.gov The second protonation takes place on the benzimidazole ring, which activates the molecule for the subsequent chemical rearrangements. nih.gov
Following activation, the PPI is converted into a reactive thiophilic species, a sulfenic acid or a sulfenamide. nih.gov This active form then covalently binds to the sulfhydryl groups of cysteine residues on the gastric H+/K+-ATPase, the proton pump. wikipedia.org This binding is irreversible and leads to the inhibition of the pump's activity, thereby blocking the final step in gastric acid secretion. wikipedia.org The covalent bond formation prevents acid secretion for up to 24 hours or longer, and new proton pumps must be synthesized for acid production to resume. wikipedia.org Specifically, pantoprazole has been shown to bind to cysteine 813 and cysteine 822 on the H+/K+-ATPase.
Anti-Inflammatory and Anti-Ulcerogenic Activities of Derivatives
Derivatives of pyridine scaffolds have been explored for their potential anti-inflammatory and anti-ulcerogenic activities. These activities are often evaluated in preclinical models to assess their efficacy and to understand the structural requirements for their action.
Preclinical In Vivo Models for Efficacy Assessment (e.g., Carrageenan-Induced Paw Oedema)
A standard and well-established preclinical model for evaluating the acute anti-inflammatory activity of new chemical entities is the carrageenan-induced paw edema model in rats or mice. creative-biolabs.comcriver.cominotiv.com This model is widely used because it is highly reproducible and effectively detects the activity of anti-inflammatory agents, including nonsteroidal anti-inflammatory drugs (NSAIDs). criver.cominotiv.com
The procedure involves injecting carrageenan, an irritant, into the hind paw of the animal, which induces a localized inflammatory response characterized by edema (swelling), hyperalgesia (increased sensitivity to pain), and erythema (redness). creative-biolabs.com The test compound is typically administered before the carrageenan injection. inotiv.com The volume or thickness of the paw is then measured at specific time points after the carrageenan challenge and compared to a control group that did not receive the test compound. criver.com A reduction in paw edema indicates the anti-inflammatory potential of the tested derivative.
For assessing anti-ulcerogenic activity, models such as the ethanol- or hydrochloric acid-induced gastric lesion models in rats are employed. nih.gov In these models, the administration of a necrotizing agent causes damage to the gastric mucosa. The test compound is given prior to the ulcerogen, and its ability to protect the stomach lining from lesion formation is evaluated.
Structure-Activity Relationships Governing Anti-inflammatory and Anti-ulcerogenic Efficacy
The structural features of pyridine derivatives play a significant role in their anti-inflammatory and anti-ulcerogenic activities. SAR studies have revealed that the nature and position of substituents on the pyridine ring can greatly influence their biological effects.
For instance, in a series of pyridine- and thiazole-based hydrazides, the presence of hydroxyl and methoxy groups was found to be crucial for enhanced anti-inflammatory activity. acs.org Specifically, a hydroxyl group at the 4-position and a methoxy group at the 3-position of an attached phenyl ring drastically enhanced the anti-inflammatory effect in an in vitro protein denaturation assay. acs.org
In another study on imidazo[1,2-a]pyridine (B132010) derivatives, while none of the tested compounds showed significant antisecretory activity, several demonstrated good cytoprotective (anti-ulcerogenic) properties in both ethanol (B145695) and HCl-induced lesion models. nih.gov This suggests that the anti-ulcerogenic effect of some pyridine derivatives may be independent of their ability to inhibit gastric acid secretion and could be related to other cytoprotective mechanisms.
| Compound Series | Key Structural Feature | Observed Activity | Reference |
|---|---|---|---|
| Pyridine-thiazole hydrazides | 4-hydroxyl and 3-methoxy substitution on a phenyl ring | Enhanced in vitro anti-inflammatory activity | acs.org |
| Imidazo[1,2-a]pyridines | Various substitutions at the 3-position | Good cytoprotective properties in anti-ulcer models | nih.gov |
Anticancer Research and Target Identification
The pyridine scaffold is a prominent heterocyclic structure found in numerous FDA-approved drugs and is actively being investigated for its potential in cancer therapy. nih.gov Derivatives of pyridine and related heterocyclic systems have shown promising antiproliferative activity against various cancer cell lines.
Research has shown that the presence and position of certain functional groups on the pyridine ring, such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, can enhance their antiproliferative activity. nih.gov Conversely, the presence of halogen atoms or bulky groups may lead to lower activity. nih.gov For example, a study on pyridine derivatives demonstrated that increasing the number of methoxy groups correlated with increased antiproliferative activity. nih.gov
Several molecular targets have been identified for the anticancer effects of pyridine derivatives. These include:
Kinases: Pyridine-containing compounds have been developed as inhibitors of various kinases that are crucial for cancer cell growth and survival, such as cyclin-dependent kinases (CDKs), VEGFR-2, and PIM kinases. nih.govarabjchem.org For example, pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to inhibit CDK2 and/or CDK9, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov
Fatty Acid Synthase (FASN): Overexpression of FASN is a characteristic of many cancer cells. Pyridine derivatives have been identified as inhibitors of the ketoacyl synthase (KS) domain of FASN, leading to apoptosis in cancer cells. nih.gov
Tubulin: Some trimethoxyphenyl pyridine derivatives have been designed as colchicine (B1669291) binding site inhibitors, which disrupt microtubule assembly and induce apoptosis in cancer cells. nih.gov
Carbonic Anhydrase (CA): Pyridine derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in maintaining the pH balance in cancer cells. arabjchem.org
| Pyridine Derivative Class | Potential Anticancer Target | Mechanism of Action |
|---|---|---|
| Pyrazolo[3,4-b]pyridines | CDK2, CDK9 | Cell cycle arrest and induction of apoptosis. nih.gov |
| General Pyridine Derivatives | Fatty Acid Synthase (FASN) | Inhibition of the ketoacyl synthase domain, leading to apoptosis. nih.gov |
| Trimethoxyphenyl Pyridines | Tubulin | Inhibition of microtubule polymerization. nih.gov |
| General Pyridine Derivatives | Carbonic Anhydrase | Enzyme inhibition, disrupting pH homeostasis in cancer cells. arabjchem.org |
The diverse biological activities of compounds derived from 3,4-dimethoxypyridin-2-amine underscore the importance of this scaffold in medicinal chemistry. Further research into the synthesis and biological evaluation of new derivatives holds promise for the development of novel therapeutic agents for a range of diseases.
In Vitro Cytotoxicity Evaluation Against Various Cancer Cell Lines (e.g., A549, HCT-116, PC-3)
Derivatives of the 2-aminopyridine (B139424) scaffold, a core component of this compound, have demonstrated notable cytotoxic effects against a variety of human cancer cell lines.
A series of novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives were synthesized and evaluated for their in vitro cytotoxic activity. tjpr.org All tested compounds showed superior cytotoxic activity against the PC3 human prostate cancer cell line compared to the standard anticancer drug 5-fluorouracil (B62378) (5-FU). tjpr.org The IC50 values for compounds S1, S2, S3, and S4 against PC3 cells were 0.45, 0.85, 0.1, and 0.56 µM, respectively. tjpr.org However, these compounds exhibited weaker activity against the MDA-MB-231 breast cancer cell line and were largely inactive against A549 lung cancer and MCF-7 breast cancer cells. tjpr.org
In another study, a new series of trimethoxyphenyl pyridine derivatives were designed as tubulin targeting agents and evaluated for their anti-proliferative activities against hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines. rsc.org Several of these compounds, including Vb, Vc, Vf, Vj, and VI, demonstrated superior anti-proliferative activities compared to colchicine. rsc.org Specifically, compound VI exhibited IC50 values of 4.83, 3.25, and 6.11 μM against HCT-116, HepG-2, and MCF-7 cells, respectively, which were lower than those of colchicine. rsc.org
Furthermore, the synthesis and cytotoxicity of a series of new pyrido[2,3-d]pyrimidine (B1209978) nucleosides, which share a fused pyridine ring system, were reported. nih.gov Several of these compounds showed significant cytotoxicity to human prostate cancer (HTB-81) and mouse melanoma (B16) cells. nih.gov Notably, 4-amino-5-oxo-8-(β-D-xylofuranosyl)pyrido[2,3-d]pyrimidine (2b) was a potent inhibitor of HTB-81 cells with an EC50 of 0.73 µM and showed a favorable in vitro selectivity index of 28. nih.gov
Table 1: In Vitro Cytotoxicity of 2-Aminopyridine and Related Derivatives
| Compound/Derivative | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S3) | PC-3 | 0.1 | tjpr.org |
| Trimethoxyphenyl pyridine derivative (VI) | HCT-116 | 4.83 | rsc.org |
| Trimethoxyphenyl pyridine derivative (VI) | HepG-2 | 3.25 | rsc.org |
| Trimethoxyphenyl pyridine derivative (VI) | MCF-7 | 6.11 | rsc.org |
| 4-Amino-5-oxo-8-(β-D-xylofuranosyl)pyrido[2,3-d]pyrimidine (2b) | HTB-81 | 0.73 | nih.gov |
Kinase Inhibition Studies (e.g., BRAF Kinase Inhibition, Cyclin-Dependent Kinase 2 Inhibition)
The 2-aminopyridine and related aminopyrimidine scaffolds are key components in the design of various kinase inhibitors, highlighting the potential of this compound as a building block for such agents.
BRAF Kinase Inhibition:
BRAF kinase is a critical component of the MAPK signaling pathway, and its mutation is a key driver in many cancers, particularly melanoma. nih.gov Approved BRAF inhibitors like vemurafenib, dabrafenib, and encorafenib (B612206) selectively target the mutated BRAF kinase. nih.gov While no direct studies on this compound derivatives as BRAF inhibitors were identified, the general strategy involves targeting the ATP-binding site of the kinase. nih.gov The development of next-generation BRAF inhibitors, known as "paradox breakers," aims to overcome resistance mechanisms. nih.gov
Cyclin-Dependent Kinase 2 (CDK2) Inhibition:
CDK2 is a crucial regulator of the cell cycle, and its dysregulation can lead to tumor growth. nih.gov The 2-aminopyrimidine (B69317) moiety is a common feature in many CDK inhibitors. A series of (4-pyrazolyl)-2-aminopyrimidines were discovered as potent and selective CDK2 inhibitors. nih.gov One compound from this series, compound 17, was identified as a highly potent and selective CDK2 inhibitor with an IC50 of 0.29 nM. nih.gov
Furthermore, novel CDK9/HDAC dual inhibitors based on a 2-aminopyridine core have been developed. nih.gov Compound 8e from this series showed potent inhibitory activities against both CDK9 and HDAC1, with IC50 values of 88.4 and 168.9 nM, respectively. nih.gov This dual-inhibition strategy shows promise for overcoming drug resistance in cancer. nih.gov The design of these inhibitors often involves creating a molecule that can fit into the ATP-binding pocket of the target kinase. tjpr.org
Table 2: Kinase Inhibitory Activity of Related Aminopyridine/Aminopyrimidine Derivatives
| Compound Class | Target Kinase | Key Finding | Reference |
| (4-Pyrazolyl)-2-aminopyrimidines | CDK2 | Compound 17 is a highly potent and selective inhibitor (IC50 = 0.29 nM). | nih.gov |
| 2-Aminopyridine-based dual inhibitors | CDK9/HDAC1 | Compound 8e shows potent dual inhibition (IC50 = 88.4 nM for CDK9, 168.9 nM for HDAC1). | nih.gov |
Modulation of Multidrug Resistance (MDR) in Cancer Cells
The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), is a major cause of multidrug resistance (MDR) in cancer. drugbank.com The development of agents that can reverse MDR is a critical area of research.
Derivatives of imidazo[4,5-b]pyridine, a related heterocyclic system, have been shown to reverse MDR in cancer cells overexpressing P-glycoprotein (ABCB1). nih.gov In a study, several novel imidazo[4,5-b]pyridine derivatives were found to be effective modulators of the ABCB1 multidrug efflux pump, with two compounds showing activity at a 2 µM concentration. nih.gov
In a similar vein, structure-based discovery has led to pyrimidine (B1678525) aminobenzene derivatives as potent oral reversal agents against P-gp- and BCRP-mediated MDR. drugbank.com One such compound, compound 21, demonstrated low cytotoxicity, high reversal potency, and significantly inhibited the growth of resistant xenograft tumors when co-administered with adriamycin. drugbank.com These findings suggest that the aminopyridine and related scaffolds can serve as a basis for the development of new MDR modulators.
Antimicrobial Investigations of Derivatives
Antibacterial Activity
The 2-aminopyridine scaffold is a well-established pharmacophore in the development of antibacterial agents. nih.govresearchgate.net A study on newly synthesized 2-amino-3-cyanopyridine (B104079) derivatives revealed that one compound, 2c, exhibited high activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.039 µg/mL. nih.govnih.gov This activity was attributed to the presence of a cyclohexylamine (B46788) moiety. nih.gov
Another study investigated a series of substituted N-oxazolyl- and N-thiazolylcarboxamides of various pyridinecarboxylic acids. mdpi.com In general, the oxazole-containing compounds showed high activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis, with the best MIC value being 3.13 µg/mL. mdpi.com
Table 3: Antibacterial Activity of 2-Aminopyridine and Related Derivatives
| Compound/Derivative | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| 2-Amino-3-cyanopyridine (2c) | S. aureus, B. subtilis | 0.039 | nih.govnih.gov |
| N-oxazolylcarboxamide of pyridinecarboxylic acid | M. tuberculosis H37Ra | 3.13 | mdpi.com |
Exploration of Antifungal and Antiviral Potentials
Antifungal Activity:
Pyridine-containing compounds have been explored for their antifungal properties. mdpi.comresearchgate.net A review highlights that various pyridine derivatives exhibit good antifungal activity against Aspergillus niger and Candida albicans. mdpi.com Another study focused on pyridine derivatives showed that they possess antifungal activity against Candida albicans, with some compounds being more active than the reference drug Nystatin. researchgate.net Specifically, pyridines and pyrimidines have been shown to potentially inhibit lanosterol (B1674476) demethylase in an efflux-negative strain of Candida albicans, suggesting a mechanism for their antifungal action. nih.gov
Antiviral Activity:
The pyridine nucleus is also a key structural motif in many antiviral agents. mdpi.com A review of pyridine compounds with antimicrobial and antiviral activities underscores their importance in this therapeutic area. mdpi.com For instance, novel benzothiazole-bearing N-sulfonamide 2-pyridone derivatives have been synthesized and evaluated for their antiviral activity. acs.org Three of these compounds, 7e, 7f, and 13a, showed viral reduction percentages higher than 50% against Herpes Simplex Virus type 1 (HSV-1). acs.org The development of new antiviral compounds is a priority, especially in the face of emerging viral threats. nih.gov
Other Biological Activities
Beyond anticancer and antimicrobial applications, the dimethoxyphenyl and aminopyridine moieties are found in compounds with a range of other biological activities. For instance, 2,5-dimethoxyphenylpiperidines have been identified as selective serotonin (B10506) 5-HT2A receptor agonists, which are of interest for the treatment of psychiatric disorders. nih.gov
Anti-leishmanial Agents
Therefore, there is no information to report on the detailed research findings or biological activity of this specific class of compounds against Leishmania species. The exploration of this compound as a scaffold for the development of new anti-leishmanial drugs does not appear to be a documented area of research in the accessible scientific domain.
Emerging Applications and Future Research Directions
Applications in Materials Science (e.g., Corrosion Inhibition)
The inherent properties of pyridine (B92270) derivatives make them excellent candidates for applications in materials science, particularly as corrosion inhibitors. Organic compounds containing nitrogen, sulfur, and oxygen atoms, along with aromatic rings, are known to be effective in preventing metal corrosion. semanticscholar.org These molecules can adsorb onto the metal surface, forming a protective barrier that shields the metal from corrosive agents. nih.gov This adsorption occurs through the sharing of electrons between the heteroatoms and the metal, leading to the formation of a stable, protective film.
While direct studies on 3,4-dimethoxypyridin-2-amine as a corrosion inhibitor are not extensively documented, the structural characteristics of this molecule—namely the pyridine ring, amine group, and methoxy (B1213986) groups—suggest significant potential in this area. The nitrogen atom in the pyridine ring and the exocyclic amine group, as well as the oxygen atoms in the methoxy groups, can serve as active centers for adsorption on metal surfaces. For instance, a study on 3,4-dimethoxy phenyl thiosemicarbazone demonstrated its effectiveness as a corrosion inhibitor for copper in an acidic medium, with the methoxy groups playing a role in the adsorption process. nih.gov Similarly, 3,5-diamino-1,2,4-triazole has been shown to be a good corrosion inhibitor for copper in nitric acid. epa.gov These examples underscore the potential of nitrogen- and oxygen-containing heterocyclic compounds like this compound in the development of novel corrosion inhibitors.
| Inhibitor | Metal | Corrosive Medium | Inhibition Mechanism |
| 3,4-dimethoxy phenyl thiosemicarbazone | Copper | 1 M HCl | Adsorption via sulfur, nitrogen, and oxygen atoms |
| 3,5-diamino-1,2,4-triazole | Copper | 2 M HNO₃ | Adsorption via nitrogen atoms of the triazole ring |
| o-phenylenediamine (B120857) derivatives | Iron/Alloys | Acidic/Basic | Formation of a protective layer on the metal surface |
Future research could focus on synthesizing and evaluating this compound and its derivatives as corrosion inhibitors for various metals and alloys under different corrosive conditions.
Chemo-sensing Applications of Derived Structures
Pyridine derivatives are widely utilized in the development of chemosensors due to their ability to interact with various ions and neutral molecules, leading to detectable changes in their photophysical properties, such as fluorescence. nih.govmdpi.com These sensors can be designed for high selectivity and sensitivity in detecting specific analytes. nih.gov
Derivatives of aminopyridines have been successfully employed as fluorescent chemosensors. For example, a chemosensor based on a substituted pyridine derivative was developed for the detection of formaldehyde, exhibiting a visible color change and fluorescence enhancement upon binding. researchgate.net Another study reported the synthesis of a pyridine derivative-based fluorescence sensor for the rapid identification of toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com Furthermore, terpyridine derivatives have been designed as "turn-on" fluorescent chemosensors for the selective and sensitive detection of Zn²⁺ ions in both solutions and living cells. nih.gov
The structural features of this compound, with its electron-donating methoxy and amino groups, provide a strong foundation for designing novel chemosensors. The pyridine nitrogen and the amino group can act as binding sites for metal ions or other analytes, while the dimethoxy-substituted phenyl ring can be part of the fluorophore system.
| Chemosensor Derivative | Target Analyte | Detection Method |
| 3,3'-(4-(2-amino-4,5-dimethoxyphenyl)pyridine-2,6-diyl)dianiline | Formaldehyde | Fluorescence enhancement and color change |
| 2-amino-3-cyanopyridine (B104079) derivative | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Fluorescence response |
| Terpyridine derivative (L1) | Zn²⁺ | "Turn-on" fluorescence |
| Pyridine-based small molecules | Benzene and Gasoline Adulteration | Fluorescence sensing |
Future research in this area could involve the synthesis of new derivatives of this compound and the investigation of their chemo-sensing capabilities for a wide range of analytes, including environmentally and biologically important species.
Green Chemistry Approaches in the Synthesis of this compound Analogues
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of organic compounds. rsc.org This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For the synthesis of pyridine derivatives, multicomponent reactions (MCRs) are particularly attractive as they can produce complex molecules in a single step, often with high atom economy and reduced waste. researchgate.net
Several green synthetic methods for aminopyridine derivatives have been reported. One-pot procedures have been developed for the synthesis of fluorinated 2-aminopyridines using environmentally benign ionic liquids or propylene (B89431) carbonate as solvents. rsc.org Microwave-assisted synthesis has also been recognized as a green chemistry tool for preparing pyridine derivatives, offering advantages such as shorter reaction times and higher yields. nih.gov Furthermore, the use of magnetically recoverable nanocatalysts in MCRs for pyridine synthesis is gaining traction due to their high efficiency and ease of separation and reuse. nih.govrsc.org
While specific green synthesis methods for this compound are not extensively detailed, the existing literature on the synthesis of aminopyridine analogues provides a strong basis for developing such methods. Future research should focus on adapting these green chemistry principles to the synthesis of this compound and its derivatives, potentially utilizing MCRs, alternative solvents, and reusable catalysts to create more sustainable synthetic routes. nih.govacs.org
Prospects for Novel Pharmacological Agents and Chemical Probes
The pyridine scaffold is a "privileged" structure in medicinal chemistry, found in a multitude of FDA-approved drugs with a wide range of therapeutic applications. rsc.orgnih.govnih.gov Pyridine derivatives have demonstrated diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The structural features of this compound, particularly the dimethoxy substitution pattern, are also present in various biologically active molecules. For example, some 2-(3,4-dimethoxy-phenyl)-1,3-propanediamine derivatives have been investigated as potential dopaminergic agents. nih.gov
The discovery of novel pharmacological agents often involves the synthesis and screening of libraries of related compounds. Substituted pyridines have been identified as novel dopamine (B1211576) transporter (DAT) inhibitors through pharmacophore-based screening, with the nature and position of the substituents on the pyridine ring being crucial for their activity and selectivity. nih.gov Similarly, various substituted pyridines have been found to inhibit gastric secretion. acs.orgacs.org The development of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives as PET probes for imaging α-synuclein aggregates in Parkinson's disease highlights the potential of aminopyridine scaffolds in creating diagnostic tools. mdpi.com
The this compound core offers a versatile platform for the design of new pharmacological agents and chemical probes. Future research could explore the synthesis of a diverse library of its derivatives and their evaluation for various biological targets, including enzymes, receptors, and transporters. mdpi.comnih.govresearchgate.net
Advanced Catalyst Design Incorporating the Pyridine Moiety
The pyridine moiety is a fundamental component in the design of ligands for transition metal catalysis. nih.govacs.org The nitrogen atom of the pyridine ring can coordinate to a metal center, and the electronic and steric properties of the pyridine ligand can be fine-tuned by introducing substituents. This allows for the development of highly efficient and selective catalysts for a variety of organic transformations. unimi.it
The introduction of a pyridine unit into macrocyclic ligands has been shown to enhance the conformational rigidity of the resulting metal complexes, which can be beneficial for their catalytic activity. unimi.it Chiral pyridine-containing ligands have been successfully employed in asymmetric catalysis, enabling the enantioselective synthesis of complex molecules. acs.org For instance, iron(II) complexes with pyridine-containing macrocyclic ligands have been used to catalyze Suzuki-Miyaura reactions. unimi.it Furthermore, research is ongoing in designing pyridine-based catalysts for processes like ethylene (B1197577) polymerization. kfupm.edu.sa
The this compound scaffold, with its multiple potential coordination sites (pyridine nitrogen and amino group), offers intriguing possibilities for the design of novel polydentate ligands. The electronic properties of the pyridine ring are modulated by the electron-donating methoxy and amino groups, which could influence the catalytic activity of the corresponding metal complexes. Future research could focus on the synthesis of new ligands derived from this compound and the exploration of their coordination chemistry and catalytic applications in various organic reactions. rsc.org
Multi-Targeted Ligand Design Strategies for Complex Diseases
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological targets. acs.org Consequently, multi-target-directed ligands (MTDLs), which are designed to interact with two or more targets simultaneously, are emerging as a promising therapeutic strategy. acs.org The pyridine scaffold is a valuable component in the design of MTDLs due to its ability to be incorporated into diverse molecular frameworks. nih.gov
Several studies have reported the design of pyridine derivatives as multi-target agents. For instance, a series of pyrimidine (B1678525) and pyridine diamines were designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in Alzheimer's disease. nih.govacs.org Some of these compounds also exhibited metal-chelating and antioxidant properties, adding to their multi-target profile. nih.govacs.org The development of MTDLs often involves integrating different pharmacophores into a single molecule. uthscsa.edu
The this compound structure can serve as a versatile building block for the construction of MTDLs. Its potential to interact with various biological targets, as suggested by the diverse activities of other aminopyridine derivatives, makes it an attractive starting point. Future research in this area could involve the rational design and synthesis of hybrid molecules that combine the this compound moiety with other pharmacophores to create novel MTDLs for the treatment of complex diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,4-dimethoxypyridin-2-amine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or palladium-catalyzed amination. For example, fluorinated pyridine derivatives (e.g., 3,5-difluoro-N-methylpyridin-2-amine) are synthesized via nucleophilic substitution of pentafluoropyridine with azides or amines under controlled temperatures (40–80°C) and inert atmospheres (e.g., nitrogen) . Optimizing solvent systems (e.g., DMF or toluene) and catalysts (e.g., Pd(PPh₃)₄) can improve yields .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Assigns methoxy (-OCH₃) and amine (-NH₂) proton signals (e.g., δ 3.8–4.0 ppm for methoxy; δ 5.5–6.5 ppm for NH₂ in DMSO-d₆) .
- FTIR : Identifies C-O (1250–1050 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .
- HRMS : Validates molecular weight (e.g., C₇H₁₀N₂O₂: 154.07 g/mol) with <2 ppm error .
Q. How is this compound applied in medicinal chemistry research?
- Methodological Answer : Pyridine derivatives with methoxy/amine groups are used as pharmacophores in kinase inhibitors or antimicrobial agents. For example, similar compounds exhibit activity via hydrogen bonding with ATP-binding pockets or bacterial enzymes . Structure-activity relationship (SAR) studies guide substitutions at the 2-amine or 3,4-methoxy positions .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound be addressed?
- Methodological Answer : Competing substitution at adjacent positions (e.g., 2- vs. 4-methoxy) is mitigated using directing groups (e.g., Boc-protected amines) or orthogonal protecting strategies. Computational tools (DFT) predict activation energies for substitution pathways . For example, steric effects from methyl groups in 3-Iodo-2-methoxy-6-methylpyridin-4-amine favor specific reaction sites .
Q. What strategies improve the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Stability : Buffer solutions (pH 3–9) test degradation via HPLC. Methoxy groups enhance stability in acidic conditions compared to hydroxyl analogs .
- Thermal Stability : TGA/DSC analysis identifies decomposition points (>200°C for most pyridines). Lyophilization or inert storage (argon) prevents oxidation .
Q. How do computational models predict the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 or bacterial FabH). Methoxy groups may occupy hydrophobic pockets, while the amine forms hydrogen bonds .
- ADMET Prediction : SwissADME calculates logP (~1.5) and bioavailability scores, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
